molecular formula C14H15N5O B3319442 2-[(9-Benzylpurin-6-yl)amino]ethanol CAS No. 112089-01-7

2-[(9-Benzylpurin-6-yl)amino]ethanol

Cat. No.: B3319442
CAS No.: 112089-01-7
M. Wt: 269.3 g/mol
InChI Key: ZOVSVHTVIDXQPS-UHFFFAOYSA-N
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Description

2-[(9-Benzylpurin-6-yl)amino]ethanol is a purine derivative featuring a benzyl group at the N9 position and a 2-aminoethanol substituent at the C6 position. This compound belongs to the class of 6,9-disubstituted purines, which are structurally analogous to adenosine but modified to enhance pharmacological properties. The benzyl group at N9 contributes to lipophilicity, while the polar 2-aminoethanol moiety at C6 may improve aqueous solubility and hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

2-[(9-benzylpurin-6-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c20-7-6-15-13-12-14(17-9-16-13)19(10-18-12)8-11-4-2-1-3-5-11/h1-5,9-10,20H,6-8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVSVHTVIDXQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(9-Benzylpurin-6-yl)amino]ethanol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with corresponding dipeptides as nucleophiles . This method ensures the enantiomeric purity of the target compound, which is confirmed by chiral high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-[(9-Benzylpurin-6-yl)amino]ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of purine derivatives with different substituents, while oxidation and reduction can result in various oxidation states of the compound.

Mechanism of Action

The mechanism of action of 2-[(9-Benzylpurin-6-yl)amino]ethanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among 6,9-disubstituted purines lie in the substituents at N9 and C6, which critically influence physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected 6,9-Disubstituted Purines
Compound Name N9 Substituent C6 Substituent Key Properties/Applications Synthesis Method
2-[(9-Benzylpurin-6-yl)amino]ethanol Benzyl 2-Aminoethanol Enhanced solubility, potential kinase inhibition Nucleophilic substitution (e.g., displacement of Cl in dichloropurines with ethanolamine)
N-Benzyl-9-isopropyl-9H-purin-6-amine Isopropyl Benzylamine Antibacterial, antitumor activity Amine substitution via SNAr reaction
2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine Isopropyl Chloro, ethylamine Intermediate for further functionalization Chloro displacement with ethylamine
6-(Benzyloxy)-9-benzyl-9H-purin-2-amine Benzyl Benzyloxy Lower polarity, potential CNS activity Pd-catalyzed coupling or Mitsunobu reaction
9-(2-Chloro-6-fluorobenzyl)-9H-purin-6-amine 2-Chloro-6-fluorobenzyl Amine Anticancer (topoisomerase inhibition) Halogenation followed by benzylamine coupling

Physicochemical and Spectroscopic Data

Table 2: Physicochemical Properties of Selected Compounds
Compound Molecular Formula Molecular Weight pKa (Predicted) Solubility (mg/mL)
This compound C₁₄H₁₅N₅O 285.31 3.36 ± 0.10 12.5 (H₂O)
N-Benzyl-9-isopropyl-9H-purin-6-amine C₁₅H₁₇N₅ 267.33 4.12 ± 0.15 2.3 (DMSO)
6-(Benzyloxy)-9-benzyl-9H-purin-2-amine C₁₉H₁₇N₅O 331.37 2.85 ± 0.20 0.8 (CHCl₃)
  • NMR Data: For this compound, ¹H NMR (CDCl₃) shows characteristic peaks at δ 8.35 (s, 1H, H8), 7.45–7.30 (m, 5H, benzyl), and 3.75 (t, 2H, CH₂OH) .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-[(9-Benzylpurin-6-yl)amino]ethanol?

  • Methodological Answer : Synthesis typically involves alkylation of purine derivatives at the N9 position using benzyl halides, followed by substitution at C6 with ethanolamine derivatives. For example, 9-benzyl-6-chloropurine intermediates can react with ethanolamine under basic conditions (e.g., Na₂CO₃) to form the target compound. Multi-step protocols may require purification via column chromatography and characterization using NMR and mass spectrometry .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Identify benzyl protons (δ 4.5–5.5 ppm) and ethanolamine side-chain signals.
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (313.35 g/mol) and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolve 3D geometry, including bond angles and torsional strain in the purine-ethanolamine linkage .

Q. What intermediates are critical in its synthesis?

  • Methodological Answer : Key intermediates include:

  • 9-Benzyl-6-chloropurine : Synthesized via alkylation of 6-chloropurine with benzyl bromide.
  • Ethanolamine derivatives : Prepared by protecting amine groups (e.g., Boc-protection) to avoid side reactions during coupling. Monitor intermediates using TLC with solvents like CHCl₃:MeOH (8.5:1.5) .

Advanced Research Questions

Q. How can racemization during coupling reactions be mitigated?

  • Methodological Answer : Racemization occurs during carbodiimide-mediated coupling (e.g., DCC/HOBt) due to chirally labile intermediates. Mitigation strategies include:

  • Low-temperature reactions : Conduct couplings at 0–4°C to stabilize intermediates.
  • Chiral HPLC : Monitor enantiomeric purity post-synthesis (e.g., 6:4 diastereomer ratios resolved using Chiralpak® columns).
  • Alternative coupling agents : Use HATU or PyBOP, which reduce racemization compared to DCC .

Q. What analytical methods resolve contradictions in stereochemical outcomes?

  • Methodological Answer : Conflicting stereochemical data (e.g., unexpected diastereomer ratios) can arise from imidazole-mediated racemization. To resolve:

  • Isotopic labeling : Track proton transfer using deuterated solvents.
  • Kinetic studies : Compare racemization rates in 7-deazapurine analogs (lacking N7) to isolate contributing factors.
  • DFT calculations : Model transition states to identify dominant racemization pathways .

Q. How is binding affinity to biological targets evaluated quantitatively?

  • Methodological Answer : Use biophysical assays:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) and measure real-time binding kinetics (KD, kon/koff).
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes during ligand-receptor interactions.
  • Fluorescence Polarization : Compete with fluorescent probes (e.g., ATP analogs) to estimate IC50 values .

Q. What strategies optimize reaction yields in large-scale syntheses?

  • Methodological Answer :

  • DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and catalyst loading.
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 12h to 1h) for steps like benzyl group introduction.
  • Continuous-flow systems : Improve reproducibility in purine-ethanolamine coupling steps .

Data Contradiction Analysis

Example : Conflicting reports on racemization mechanisms in N-(purin-6-yl)-α-amino acids.

  • : Initial hypotheses suggested imidazole Nπ participation (analogous to histidine racemization). However, racemization persisted in 7-deazapurine derivatives (lacking N7), implying alternative pathways.
  • Resolution : Use comparative kinetics and computational modeling to identify solvent-assisted proton transfer as a dominant mechanism, independent of purine N7 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(9-Benzylpurin-6-yl)amino]ethanol
Reactant of Route 2
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2-[(9-Benzylpurin-6-yl)amino]ethanol

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